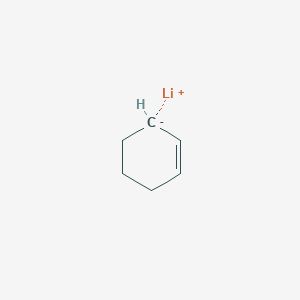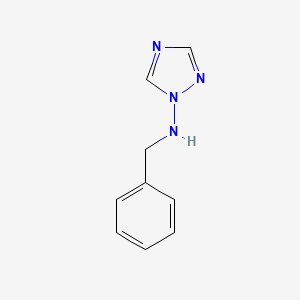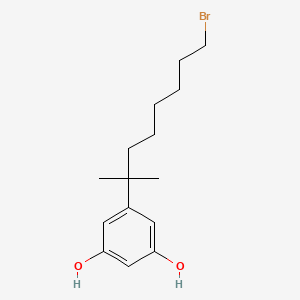
lithium;cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;cyclohexene is a compound that combines lithium, an alkali metal, with cyclohexene, a six-membered ring containing a double bond
準備方法
Synthetic Routes and Reaction Conditions
Lithium;cyclohexene can be synthesized through the reaction of cyclohexene with lithium metal. The reaction typically involves the use of an inert solvent such as hexane or pentane to facilitate the formation of the organolithium compound. The general reaction is as follows: [ \text{C}6\text{H}{10} + 2\text{Li} \rightarrow \text{C}_6\text{H}_9\text{Li} + \text{LiH} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired compound.
化学反応の分析
Types of Reactions
Lithium;cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: It can be reduced to form cyclohexane.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of different organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various organolithium compounds depending on the electrophile used.
科学的研究の応用
Lithium;cyclohexene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing to explore its potential use in biological systems, although its applications are currently limited.
Medicine: There is interest in its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.
作用機序
The mechanism of action of lithium;cyclohexene involves the interaction of the lithium atom with various molecular targets. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of different products. The pathways involved include:
Nucleophilic Addition: The lithium atom adds to carbonyl groups, forming alkoxides.
Nucleophilic Substitution: The lithium atom replaces other atoms or groups in a molecule, forming new organolithium compounds.
類似化合物との比較
Lithium;cyclohexene can be compared with other similar compounds such as:
Grignard Reagents (RMgX): Both are organometallic compounds used in organic synthesis, but this compound is generally more reactive.
Organolithium Compounds (RLi): Similar in reactivity, but the presence of the cyclohexene ring in this compound provides unique steric and electronic properties.
Cyclohexyl Lithium (C₆H₁₁Li): Similar structure but lacks the double bond present in cyclohexene, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and materials science. Further research is needed to fully explore its applications and potential benefits.
特性
| 141874-73-9 | |
分子式 |
C6H9Li |
分子量 |
88.1 g/mol |
IUPAC名 |
lithium;cyclohexene |
InChI |
InChI=1S/C6H9.Li/c1-2-4-6-5-3-1;/h1-3H,4-6H2;/q-1;+1 |
InChIキー |
KMOYYYYFQWJNHQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1C[CH-]C=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)


![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
